N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, also known by its systematic IUPAC name, is a complex organic compound. Let’s break down its structure:
N-benzyl: Indicates the presence of a benzyl group (C₆H₅CH₂-) attached to a nitrogen atom.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with an oxidized sulfur atom (sulfone group) at position 1.
2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: Describes an acetamide group (CH₃CONH-) attached to a benzofuran ring at position 5, with an isopropyl (propan-2-yl) substituent.
Preparation Methods
The synthesis of this compound involves several steps
Step 1: Synthesize the benzofuran ring by cyclization of an appropriate precursor.
Step 2: Introduce the tetrahydrothiophene ring via a suitable reaction (e.g., thiol oxidation).
Step 3: Attach the benzyl group and acetamide moiety.
For industrial production, researchers would optimize these steps for yield, scalability, and safety.
Chemical Reactions Analysis
Oxidation: The sulfone group can undergo oxidation reactions (e.g., using peracids) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding thioether.
Substitution: The benzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents: Oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).
Major Products: Sulfoxides, thioethers, and substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
Similar Compounds:
Properties
Molecular Formula |
C24H27NO4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-17(2)19-8-9-23-22(12-19)20(15-29-23)13-24(26)25(14-18-6-4-3-5-7-18)21-10-11-30(27,28)16-21/h3-9,12,15,17,21H,10-11,13-14,16H2,1-2H3 |
InChI Key |
UXRHFNQOGOGKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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